MMB-4en-PINACA butanoic acid metabolite
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Overview
Description
MMB-4en-PINACA butanoic acid metabolite is a synthetic cannabinoid metabolite. Synthetic cannabinoids are a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis. This compound is a metabolite of MMB-4en-PINACA, which is an indazole-based synthetic cannabinoid. This compound is primarily used in forensic and analytical research to detect the presence of synthetic cannabinoids in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMB-4en-PINACA butanoic acid metabolite involves several steps, starting from the parent compound MMB-4en-PINACA. The synthetic route typically includes:
Formation of the indazole core: This involves the reaction of appropriate starting materials to form the indazole ring structure.
Attachment of the butanoic acid side chain:
Final modifications: This includes any necessary functional group modifications to achieve the desired metabolite structure
Industrial Production Methods
Industrial production of this compound is not well-documented due to its primary use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and quality control, would apply.
Chemical Reactions Analysis
Types of Reactions
MMB-4en-PINACA butanoic acid metabolite undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the indazole ring.
Hydrolysis: Ester hydrolysis is a common reaction, leading to the formation of carboxylic acids.
N-dealkylation: This reaction involves the removal of alkyl groups from the nitrogen atom in the indazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), hydrolyzing agents (e.g., acids or bases), and dealkylating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, hydrolyzed, and dealkylated derivatives of this compound. These products are often used as markers in forensic analysis .
Scientific Research Applications
MMB-4en-PINACA butanoic acid metabolite is primarily used in forensic and analytical research. Its applications include:
Detection of synthetic cannabinoids: The compound is used as a reference standard in mass spectrometry and other analytical techniques to detect the presence of synthetic cannabinoids in biological samples.
Pharmacological studies: Researchers use this metabolite to study the pharmacokinetics and metabolism of synthetic cannabinoids.
Toxicological analysis: The compound helps in understanding the toxicological effects of synthetic cannabinoids and their metabolites .
Mechanism of Action
The mechanism of action of MMB-4en-PINACA butanoic acid metabolite involves its interaction with cannabinoid receptors, primarily the CB1 receptor. The compound acts as an agonist, binding to the receptor and mimicking the effects of natural cannabinoids like THC. This interaction leads to various physiological and psychological effects, including altered perception, mood changes, and potential toxicity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MMB-4en-PINACA butanoic acid metabolite include:
MDMB-4en-PINACA: Another synthetic cannabinoid with a similar structure but different side chains.
5F-MDMB-PINACA: A fluorinated analog of MDMB-4en-PINACA.
ADB-BUTINACA: A synthetic cannabinoid with a different core structure but similar pharmacological effects .
Uniqueness
This compound is unique due to its specific structure and metabolic profile. Its distinct chemical properties make it a valuable reference standard in forensic and analytical research, helping to identify and quantify synthetic cannabinoids in various samples .
Properties
Molecular Formula |
C18H23N3O3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C18H23N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h4,6-7,9-10,12,15H,1,5,8,11H2,2-3H3,(H,19,22)(H,23,24) |
InChI Key |
QQUSKZDGQQCOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
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